molecular formula C26H28O7 B1246285 Trichirubine A

Trichirubine A

Cat. No.: B1246285
M. Wt: 452.5 g/mol
InChI Key: KCEMPVMLWXZZLR-ZCVPZFCJSA-N
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Description

Trichirubine A is a vilasinin-type limonoid isolated from the leaves of Trichilia rubescens (Meliaceae), a plant species known for its diverse secondary metabolites . Structurally, it belongs to the tetranortriterpenoid class, characterized by a highly oxidized and rearranged skeleton. Its isolation and structural elucidation were achieved through 1D/2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), supported by computational methods for determining absolute configurations . This compound is notable for its γ-hydroxybutenolide moiety, a feature shared with related limonoids but distinguished by specific stereochemical and substituent variations .

Properties

Molecular Formula

C26H28O7

Molecular Weight

452.5 g/mol

IUPAC Name

(1S,2S,4S,6S,7R,9R,11R,12S,17R,21S)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,6,12,17-tetramethyl-3,10,15-trioxaheptacyclo[12.6.1.02,4.02,12.06,11.09,11.017,21]henicosa-13,18-dien-20-one

InChI

InChI=1S/C26H28O7/c1-21-6-5-15(27)24(4)19(21)14(30-11-21)9-23(3)25-16(32-25)8-13(12-7-18(28)31-20(12)29)22(25,2)10-17-26(23,24)33-17/h5-7,9,13,16-19,28H,8,10-11H2,1-4H3/t13-,16+,17-,18?,19-,21-,22-,23-,24-,25+,26-/m0/s1

InChI Key

KCEMPVMLWXZZLR-ZCVPZFCJSA-N

Isomeric SMILES

C[C@@]12C[C@H]3[C@]4(O3)[C@]([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)(C=C7[C@@H]8[C@@]4(C(=O)C=C[C@]8(CO7)C)C)C

Canonical SMILES

CC12CC3C4(O3)C(C15C(O5)CC2C6=CC(OC6=O)O)(C=C7C8C4(C(=O)C=CC8(CO7)C)C)C

Synonyms

trichirubine A

Origin of Product

United States

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Trichirubine A’s structure includes:

  • Furan-4-yl group : A 2-hydroxy-5-oxo-2H-furan substituent (position 7) prone to electrophilic substitution or ring-opening reactions under acidic/basic conditions .

  • Ketone groups : The 20-one carbonyl (position 20) and furan-5-oxo group may participate in nucleophilic additions or reductions.

  • Ether linkages : Three ether oxygens (3,10,15-trioxa) that could undergo cleavage under strong acidic or reducing conditions.

  • Steric complexity : A fused heptacyclic system likely imposes significant steric hindrance, directing reactivity toward accessible sites.

Table 1: Key Functional Groups and Potential Reactivity

Functional GroupPositionPredicted Reactivity
Furan-4-yl7Electrophilic substitution, oxidation
Ketone (20-one)20Nucleophilic addition (e.g., Grignard), reduction to alcohol
Ether linkages3,10,15Acid-catalyzed cleavage (e.g., HI)
Methyl groups1,6,12,17Free-radical halogenation (tertiary C–H)

Synthetic and Optimization Challenges

While no direct synthesis of this compound is documented, insights from chemical reaction optimization methodologies highlight challenges:

  • Steric and electronic factors : The compact, oxygen-rich structure complicates selective functionalization. Multi-step strategies with protective groups would likely be required .

  • Kinetic vs. thermodynamic control : For example, analogous compounds (e.g., cediranib) show that intermediate azetidinium ion formation can dictate reaction pathways . Similar mechanistic studies would be critical for this compound.

  • Design of Experiments (DoE) : Systematic optimization of factors like temperature, solvent, and stoichiometry (as seen in mandelic acid synthesis ) could mitigate low yields in hypothetical synthetic routes.

Hypothetical Reaction Pathways

Based on structural analogs and functional group chemistry:

Pathway A: Reduction of Ketone

  • Reagents : NaBH₄, LiAlH₄

  • Product : Secondary alcohol at position 20.

  • Challenges : Selective reduction without affecting furan or ether groups.

Pathway B: Electrophilic Aromatic Substitution

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

  • Site : Electron-rich furan ring (position 4 or 5).

  • Outcome : Nitro or bromo derivatives for further functionalization.

Pathway C: Ether Cleavage

  • Reagents : HI (excess)

  • Product : Alcohols or alkyl iodides at cleavage sites (positions 3,10,15).

Research Gaps and Recommendations

  • Synthetic studies : No peer-reviewed synthesis or derivatization protocols are currently available. Computational modeling (e.g., DFT) could predict viable reaction pathways.

  • Biological activity-driven reactions : this compound’s bioactivity (ChEMBL ID: CHEMBL1172217 ) suggests potential for targeted modifications to enhance pharmacological properties.

  • Analytical characterization : Advanced techniques (e.g., in-situ NMR or MS monitoring) would elucidate real-time reaction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichirubine A shares biosynthetic and structural relationships with other limonoids isolated from Trichilia rubescens, including rubescins F, G, H, and TS1. Below is a detailed comparison:

Structural Features

Compound Key Structural Characteristics Unique Attributes Biosynthetic Relationship
This compound γ-hydroxybutenolide group; C-30 skeleton with multiple oxygenations Potential precursor to rubescin G via γ-hydroxybutenolide modification Derived from oxidative modifications
Rubescin F Oxa-bridge between C-7 and C-14; C-32 skeleton First oxa-bridged limonoid in Trichilia; likely formed via TS1 isomerization Isomer of TS1
Rubescin G γ-hydroxybutenolide group with altered substituents Proposed precursor to this compound; differs in hydroxylation patterns Shares biosynthetic pathway
Rubescin H Cyclopropane ring between C-7 and C-14; C-31 skeleton First limonoid with a cyclopropane ring in Trichilia; unique steric constraints Formed via ring contraction
TS1 Parent limonoid without oxa-bridge or cyclopropane Precursor to rubescin F; standard vilasinin-type framework Undergoes isomerization

Spectral and Computational Differentiation

  • NMR Analysis: The oxa-bridge in rubescin F (δC-7/C-14 coupling) and cyclopropane ring in rubescin H (distinct ¹H-¹H coupling constants) were identified via 2D NMR, distinguishing them from this compound’s γ-hydroxybutenolide signals .
  • HRMS : Molecular formulas were confirmed as C₃₀H₃₈O₉ (this compound) and C₃₂H₄₂O₁₀ (rubescin F), with mass differences reflecting functional group additions (e.g., oxa-bridge) .
  • Computational Methods : Density functional theory (DFT) calculations resolved absolute configurations, highlighting stereochemical divergence between this compound (C-2/C-3 R/S) and rubescin G (C-2/C-3 S/R) .

Physicochemical and Functional Implications

  • Solubility: The γ-hydroxybutenolide in this compound enhances polarity compared to TS1, influencing its solubility in polar solvents .
  • Biosynthetic Significance : Rubescin G’s role as a precursor suggests this compound is a downstream product of oxidative tailoring, whereas rubescin F/H represent divergent pathways .

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